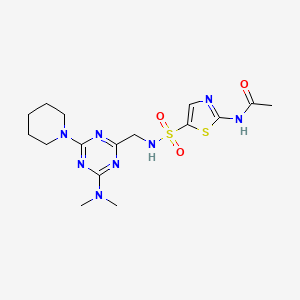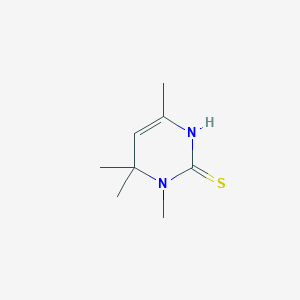![molecular formula C21H16N6O2S2 B2513489 N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 851124-65-7](/img/structure/B2513489.png)
N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been attracting much attention due to their wide range of applications in drug discovery, medicinal chemistry as well as in pharmaceutical chemistry . They exist in the building structures of many anticancer drugs .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives has been reported starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate to produce benzo[d]thiazole derivatives . The latter compounds underwent multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione .Chemical Reactions Analysis
The benzo[d]thiazole derivatives were further used as starting materials for some heterocyclic transformations to produce biologically active compounds .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
A key intermediate, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, related to the compound of interest, was used in the synthesis of polyfunctionally substituted heterocycles, including pyrazoles and thiophenes. These compounds, particularly the pyrazole and thiophene derivatives, demonstrated antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Insecticidal Assessment
A related compound, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, was used to synthesize various heterocycles like pyrrole and thiazole. These newly synthesized compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Activity
Compounds synthesized using a similar intermediate, 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, were evaluated for antimicrobial properties. These included new heterocycles like pyrazolo[3,4-d]pyrimidines and aminopyrazoles, which showed promising antimicrobial activity (Bondock et al., 2008).
Biochemical Impacts as Insecticidal Agents
A study focused on synthesizing biologically active heterocyclic compounds, such as pyrazole and thiazole derivatives, which were anticipated to act as potent insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds were synthesized using a cyanoacetanilide derivative, showcasing significant toxic effects (Soliman et al., 2020).
Antibacterial Activity
The analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide were synthesized and tested for antibacterial activity. Some compounds displayed significant activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, related to the compound of interest, were used as building blocks for creating thiazolo[3,2-a]pyrimidinone products. These compounds were synthesized and confirmed through analytical and spectral studies (Janardhan et al., 2014).
Anticancer Agents
The synthesis of new heterocyclic compounds like pyrazolo[1,5-a]pyrimidines was explored for potential anticancer applications. Some of these compounds demonstrated moderate to high anticancer activity when tested against the MCF-7 human breast carcinoma cell line (Abdelhamid et al., 2016).
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S2/c1-12-6-8-13(9-7-12)27-18-14(10-22-27)19(29)26-20(25-18)30-11-17(28)24-21-23-15-4-2-3-5-16(15)31-21/h2-10H,11H2,1H3,(H,23,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSVCUQQOKRUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2513409.png)



![4-(N,N-diethylsulfamoyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2513414.png)

![1-[(4-Benzyl-1-piperazinyl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B2513417.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,3-dimethoxybenzoate](/img/structure/B2513421.png)
![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B2513422.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2513428.png)
